![molecular formula C18H14FN3O3 B11034953 (5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11034953.png)
(5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-phenylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-[(Z)-1-(4-Fluoroanilino)ethylidene]-1-phenyl-2,4,6(1H,3H)-pyrimidinetrione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinetrione core substituted with a phenyl group and a 4-fluoroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(4-Fluoroanilino)ethylidene]-1-phenyl-2,4,6(1H,3H)-pyrimidinetrione typically involves the condensation of 4-fluoroaniline with an appropriate pyrimidinetrione precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired Z-isomer. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(4-Fluoroanilino)ethylidene]-1-phenyl-2,4,6(1H,3H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-[(Z)-1-(4-Fluoroanilino)ethylidene]-1-phenyl-2,4,6(1H,3H)-pyrimidinetrione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential as a therapeutic agent or biochemical probe.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-Fluoroanilino)ethylidene]-1-phenyl-2,4,6(1H,3H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler aromatic amine with a fluorine substituent, used as a building block in organic synthesis.
1-Phenyl-2,4,6(1H,3H)-pyrimidinetrione: The core structure without the 4-fluoroanilino substitution, used in various chemical applications.
Uniqueness
5-[(Z)-1-(4-Fluoroanilino)ethylidene]-1-phenyl-2,4,6(1H,3H)-pyrimidinetrione is unique due to its combination of a pyrimidinetrione core with a 4-fluoroanilino group, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H14FN3O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H14FN3O3/c1-11(20-13-9-7-12(19)8-10-13)15-16(23)21-18(25)22(17(15)24)14-5-3-2-4-6-14/h2-10,24H,1H3,(H,21,23,25) |
InChI Key |
GKGIOICIIJZWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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